molecular formula C9H9N3O2 B3350105 Pyrido[3,4-d]pyridazine, 1,4-dimethoxy- CAS No. 25466-14-2

Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-

Cat. No. B3350105
CAS RN: 25466-14-2
M. Wt: 191.19 g/mol
InChI Key: OPGZWKRKPUWRNI-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyridazine is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are nitrogen-containing scaffolds that are promising in medicinal chemistry due to their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[3,4-d]pyridazine derivatives involves various synthetic protocols . For instance, one study described the formation of a monosubstituted thiol detected by TLC monitoring of the reaction mixtures in chloroform . Another study reported the synthesis of tetra(hexa)hydropyrazolo[1,2-a]pyrido[3,4-d]pyridazine derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyridazine is characterized by unique physicochemical properties that make it an attractive heterocycle for drug design . It can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .


Chemical Reactions Analysis

The chemical reactions involving pyrido[3,4-d]pyridazine derivatives are diverse. For example, one study reported the formation of a monosubstituted thiol from the reaction mixtures in chloroform . Another study described the one-pot conversion with dimethyl formamide dimethylacetal (DMFDMA) to an enamine, followed by cyclocondensation with evolution of dimethylamine, affording the 6,8-dione derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[3,4-d]pyridazine derivatives are characterized by unique features. For instance, the pyridazine ring is endowed with weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

properties

IUPAC Name

1,4-dimethoxypyrido[3,4-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-8-6-3-4-10-5-7(6)9(14-2)12-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGZWKRKPUWRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=C1C=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481241
Record name Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-

CAS RN

25466-14-2
Record name Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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